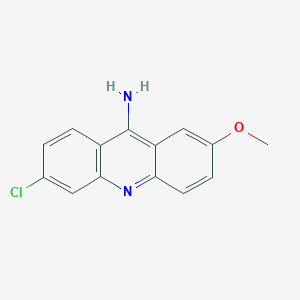

9-アミノ-6-クロロ-2-メトキシアクリジン

概要

説明

9-Amino-6-chloro-2-methoxyacridine: is a chemical compound known for its unique properties and applications in various scientific fields. It is a pH-sensitive fluorescent probe frequently used to measure changes in vacuolar pH when a specific substrate crosses the tonoplast through a putative H+/solute antiport system . The compound has a molecular formula of C14H11ClN2O and a molecular weight of 258.70 g/mol .

科学的研究の応用

Chemistry: 9-Amino-6-chloro-2-methoxyacridine is widely used as a fluorescent probe in chemical research. Its pH-sensitive properties make it valuable for studying proton transport and pH changes in various chemical systems .

Biology: In biological research, the compound is used to measure vacuolar pH changes and study the transport of specific substrates across membranes. It is also employed as a DNA intercalator, selectively binding to poly (dA-dT) sequences .

Medicine: The compound’s ability to intercalate DNA and its fluorescent properties make it useful in medical research for studying DNA interactions and developing diagnostic tools .

Industry: In industrial applications, 9-Amino-6-chloro-2-methoxyacridine is used in the production of fluorescent dyes and as a pH indicator in various processes .

作用機序

9-アミノ-6-クロロ-2-メトキシアクリジンの作用機序には、DNA にインターカレーションして特定の配列に結合する能力が含まれます。このインターカレーションは DNA 構造を破壊し、さまざまな生物学的プロセスに影響を与える可能性があります。 さらに、この化合物の pH 感応性蛍光特性により、さまざまな環境における pH の変化を測定するためのプローブとして機能します .

分子標的と経路:

DNA インターカレーション: この化合物は、DNA のポリ (dA-dT) 配列に選択的に結合し、その構造と機能に影響を与えます。

6. 類似の化合物との比較

類似の化合物:

アクリジンオレンジ: 核酸染色と pH 測定に使用される別の蛍光染料。

臭化エチジウム: 分子生物学で核酸の染色によく使用される DNA インターカレーター。

ヨウ化プロピジウム: DNA にインターカレーションし、細胞生存率アッセイに使用される蛍光染料.

独自性: 9-アミノ-6-クロロ-2-メトキシアクリジンは、pH 感応性蛍光特性と DNA インターカレーション能力を組み合わせているため、独自性があります。 この二重の機能は、さまざまな科学分野におけるプロトン輸送と DNA 相互作用の両方を研究するために特に役立ちます .

生化学分析

Biochemical Properties

9-Amino-6-chloro-2-methoxyacridine selectively binds to poly (d (A-T)) . The excitation of the 9-Amino-6-chloro-2-methoxyacridine-DNA complex is possible with most UV-light sources, making it compatible for use with both shorter- and longer-wavelength dyes .

Cellular Effects

9-Amino-6-chloro-2-methoxyacridine binds to membranes in the energized state and becomes quenched if a pH gradient forms . It has been extensively employed to follow cation and anion movement across membranes and to study the proton-pumping activity of various membrane-bound ATPases .

Molecular Mechanism

The molecular mechanism of 9-Amino-6-chloro-2-methoxyacridine involves its ability to intercalate into DNA . It selectively binds to poly (d (A-T)) sequences .

Transport and Distribution

9-Amino-6-chloro-2-methoxyacridine apparently binds to membranes in the energized state . It has been extensively employed to follow cation and anion movement across membranes .

準備方法

合成ルートと反応条件: 9-アミノ-6-クロロ-2-メトキシアクリジンの合成は、通常、特定の条件下で 6-クロロ-2-メトキシアクリジンとアンモニアまたはアミンを反応させることで行われます。 この反応は、通常、エタノールまたはメタノールなどの溶媒中で、目的の生成物の形成を促進するために高温で行われます .

工業生産方法: 工業環境では、9-アミノ-6-クロロ-2-メトキシアクリジンの製造には、より効率的でスケーラブルな方法が用いられる場合があります。 これらの方法は、多くの場合、最終生成物の高収率と純度を確保するために、連続フローリアクターと最適化された反応条件の使用を含みます .

化学反応の分析

反応の種類:

酸化: 9-アミノ-6-クロロ-2-メトキシアクリジンは酸化反応を受ける可能性があり、通常は過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で行われます。

還元: この化合物は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して還元できます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性または有機溶媒中で行われます。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム; 通常、エタノールやテトラヒドロフランなどの溶媒中で行われます。

置換: さまざまな求核剤または求電子剤; 反応は、ジメチルスルホキシドやアセトニトリルなどの極性溶媒中で行われることがよくあります.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は対応するキノンを生み出す可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります .

4. 科学研究への応用

化学: 9-アミノ-6-クロロ-2-メトキシアクリジンは、化学研究において蛍光プローブとして広く使用されています。 その pH 感応性特性は、さまざまな化学系におけるプロトン輸送と pH の変化を研究するために役立ちます .

生物学: 生物学的研究では、この化合物は、液胞の pH の変化を測定し、膜を横切る特定の基質の輸送を研究するために使用されます。 また、DNA インターカレーターとしても使用され、ポリ (dA-dT) 配列に選択的に結合します .

医学: この化合物の DNA にインターカレーションする能力とその蛍光特性は、DNA の相互作用を研究し、診断ツールを開発するための医学研究において役立ちます .

産業: 産業用途では、9-アミノ-6-クロロ-2-メトキシアクリジンは、蛍光染料の製造や、さまざまなプロセスにおける pH 指示薬として使用されています .

類似化合物との比較

Acridine Orange: Another fluorescent dye used for nucleic acid staining and pH measurement.

Ethidium Bromide: A DNA intercalator commonly used in molecular biology for staining nucleic acids.

Propidium Iodide: A fluorescent dye that intercalates into DNA and is used for cell viability assays.

Uniqueness: 9-Amino-6-chloro-2-methoxyacridine is unique due to its combination of pH-sensitive fluorescent properties and DNA intercalation ability. This dual functionality makes it particularly valuable for studying both proton transport and DNA interactions in various scientific fields .

特性

IUPAC Name |

6-chloro-2-methoxyacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHSSHCBRVYGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188987 | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3548-09-2 | |

| Record name | 6-Chloro-2-methoxy-9-acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3548-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3548-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Amino-6-chloro-2-methoxyacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9EB8YPL49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-amino-6-chloro-2-methoxyacridine interact with DNA?

A1: 9-Amino-6-chloro-2-methoxyacridine acts as an intercalating agent, inserting itself between the base pairs of the DNA helix. [, , ] This interaction is often studied using abasic site models, where 9-amino-6-chloro-2-methoxyacridine preferentially binds to apyrimidinic sites compared to frameshift abasic sites. [] The binding is further enhanced when covalently linked to an oligonucleotide, leading to stable duplexes with complementary RNA due to intercalation. []

Q2: What are the downstream effects of 9-amino-6-chloro-2-methoxyacridine intercalation into DNA?

A2: The intercalation of 9-amino-6-chloro-2-methoxyacridine can have several downstream effects:

- Perturbation of DNA structure: This can lead to changes in DNA conformation and dynamics. [, , , ]

- Inhibition of DNA replication and transcription: The intercalation can interfere with the binding of enzymes and other factors involved in these processes. []

- Induction of DNA damage: In the presence of certain metal ions, like Lu(III), 9-amino-6-chloro-2-methoxyacridine can promote site-selective RNA scission. [, ] This activity is influenced by the linker structure and the acidity of the acridine derivative. [, ]

Q3: What is the molecular formula and weight of 9-amino-6-chloro-2-methoxyacridine?

A3: The molecular formula is C14H11ClN2O, and the molecular weight is 258.71 g/mol.

Q4: What are the key spectroscopic properties of 9-amino-6-chloro-2-methoxyacridine?

A4: 9-Amino-6-chloro-2-methoxyacridine exhibits distinct spectroscopic properties, making it a valuable probe in biochemical studies:

- UV-Vis absorption: It displays characteristic absorption bands in the ultraviolet-visible region, which are sensitive to its environment, particularly upon intercalation into DNA. [, , , ]

- Fluorescence: The fluorescence emission of 9-amino-6-chloro-2-methoxyacridine is also environment-sensitive, with quenching or enhancement observed upon interaction with DNA or specific bases like guanine and adenine, respectively. [, , ] This property makes it useful for studying DNA dynamics and interactions. []

Q5: How does the performance of 9-amino-6-chloro-2-methoxyacridine vary under different conditions?

A5: The stability and performance of 9-amino-6-chloro-2-methoxyacridine can be influenced by factors like:

- Solvent: Its spectroscopic properties are sensitive to the solvent environment, with significant changes observed between aqueous solutions and upon intercalation into DNA. [, , , ]

- pH: The acidity of the acridine derivative plays a crucial role in its RNA-activating ability in the presence of metal ions. []

- Temperature: Thermal stability studies of DNA duplexes containing 9-amino-6-chloro-2-methoxyacridine linked to oligonucleotides show variations depending on the linker structure and the type of abasic site. []

Q6: Does 9-amino-6-chloro-2-methoxyacridine exhibit any catalytic properties?

A6: While not a catalyst in the traditional sense, 9-amino-6-chloro-2-methoxyacridine, when conjugated to DNA and in the presence of Lanthanide ions like Lu(III), can selectively activate phosphodiester linkages in RNA, leading to its scission. [, ]

Q7: What factors influence the RNA-cleaving activity of 9-amino-6-chloro-2-methoxyacridine conjugates?

A7: Several factors influence the efficiency of RNA scission by 9-amino-6-chloro-2-methoxyacridine conjugates:

- Linker structure: The structure and rigidity of the linker connecting 9-amino-6-chloro-2-methoxyacridine to the oligonucleotide significantly impact RNA activation. Rigid, chiral linkers generally enhance site-selective RNA cleavage. [, ]

- Acridine acidity: The pKa of the acridine derivative plays a crucial role, with more acidic derivatives showing higher RNA-activating capabilities. []

- Type of abasic site: The specific type of abasic site present in the target DNA influences the binding affinity and cleavage efficiency. []

Q8: How is computational chemistry used to study 9-amino-6-chloro-2-methoxyacridine and its interactions?

A8: Computational methods like molecular modeling and quantum-chemical calculations provide valuable insights into the structural and electronic properties of 9-amino-6-chloro-2-methoxyacridine and its interactions with DNA. [] These techniques help in:

- Structure determination: NMR data combined with energy minimization methods are used to elucidate the three-dimensional structures of 9-amino-6-chloro-2-methoxyacridine derivatives complexed with DNA containing abasic sites. []

- Understanding binding modes: Modeling studies help in understanding the specific interactions between 9-amino-6-chloro-2-methoxyacridine and DNA bases, like the formation of Hoogsteen base pairing with thymine in abasic site models. []

- Predicting electron transfer dynamics: Quantum-chemical calculations can predict the rates of photoinduced hole injection into DNA by 9-amino-6-chloro-2-methoxyacridine derivatives, taking into account factors like driving force, reorganization energy, and electronic couplings. []

Q9: How do structural modifications of 9-amino-6-chloro-2-methoxyacridine affect its activity?

A9: Modifications to the 9-amino-6-chloro-2-methoxyacridine scaffold, particularly the linker and the substituents on the acridine ring, significantly influence its DNA binding, RNA cleavage activity, and spectroscopic properties. [, , , ]

- Linker modifications: Changing the linker length, flexibility, and chirality affects the stability of the DNA duplex, the positioning of the acridine ring, and consequently, its intercalation and RNA-cleaving abilities. [, ]

- Acridine substitutions: Introducing different substituents on the acridine ring, particularly at the 2- and 9- positions, alters its acidity (pKa), influencing its interaction with DNA and its ability to participate in RNA activation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)